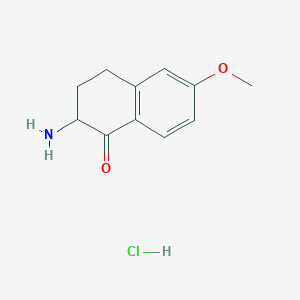

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its naphthalene core structure, which is substituted with an amino group at the 2-position and a methoxy group at the 6-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves several steps:

Starting Material: The synthesis begins with a naphthalene derivative, such as 6-methoxy-2-naphthol.

Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves treating the naphthol derivative with an amine source, such as ammonia or an amine salt, under suitable conditions (e.g., elevated temperature, presence of a catalyst).

Reduction: The resulting intermediate may undergo reduction to form the dihydronaphthalene structure. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring to form tetrahydronaphthalene derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Acylated or alkylated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is investigated for its potential pharmacological properties. Its structure resembles known bioactive compounds, suggesting possible therapeutic applications:

- Antioxidant Activity : Similar naphthalene derivatives have shown antioxidant properties, which may mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound may offer therapeutic avenues for neurodegenerative diseases.

Biological Research

The compound serves as a probe in enzyme interaction studies:

- Enzyme Kinetics : It can help elucidate mechanisms of enzyme action and inhibition in metabolic pathways involving naphthalene derivatives.

- Metabolic Pathways : Its structural features allow for the exploration of various metabolic pathways and interactions with biological macromolecules.

Industrial Applications

In industrial settings, the compound is utilized in the synthesis of dyes and pigments due to its stable and reactive intermediates. Its unique structure allows for further chemical modifications to create new materials with desirable properties.

Case Study 1: Neuroprotective Properties

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of naphthalene derivatives. The study indicated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The mechanism was attributed to the compound's ability to reduce oxidative stress and improve mitochondrial function.

Case Study 2: Antioxidant Activity

A study published in Phytotherapy Research investigated the antioxidant potential of various naphthalene derivatives. The results showed that this compound demonstrated a marked ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride: Lacks the methoxy group, which may affect its solubility and reactivity.

6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group, which may reduce its biological activity.

2-amino-6-methoxynaphthalene: Lacks the dihydro structure, which may influence its chemical stability and reactivity.

Uniqueness

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is unique due to the combination of its functional groups and the dihydronaphthalene core. This combination provides a balance of solubility, reactivity, and biological activity, making it a versatile compound for various applications.

Biologische Aktivität

2-Amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a synthetic compound notable for its unique structural features, which include an amino group at the 2-position and a methoxy group at the 6-position of a dihydronaphthalene core. This compound has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is C12H13ClN2O2 with a molecular weight of approximately 250.7 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it more amenable for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2O2 |

| Molecular Weight | 250.7 g/mol |

| CAS Number | 2603-62-5 |

Pharmacological Potential

Recent studies have indicated that compounds with naphthalene structures can exhibit various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. The specific biological activities of this compound have not been extensively documented; however, its structural similarities to known bioactive compounds suggest potential therapeutic applications.

- Enzyme Interaction : This compound may act as a probe to study enzyme interactions within metabolic pathways involving naphthalene derivatives. Its structural features allow for the exploration of enzyme kinetics and inhibition mechanisms.

- Antioxidant Activity : Compounds similar to this one have shown antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological systems.

- Neuroprotective Effects : The ability of naphthalene derivatives to cross the blood-brain barrier suggests that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Kynurenine Pathway Inhibition : Research has indicated that naphthalene derivatives can inhibit kynurenine aminotransferase (KAT), an enzyme involved in the kynurenine pathway linked to neuroinflammation and neurodegeneration. Inhibitors of this pathway have been proposed as potential treatments for diseases such as Huntington's disease and Alzheimer's disease .

- VHL Inhibitors : A study focused on designing new inhibitors targeting the von Hippel–Lindau (VHL) protein revealed that modifications in naphthalene structures could enhance binding affinity and specificity against HIF-1α, a critical regulator under hypoxic conditions . Although not directly tested on this compound, these findings indicate a promising direction for future research.

Eigenschaften

IUPAC Name |

2-amino-6-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13;/h3-4,6,10H,2,5,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCDSTWVBMOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.